molecular formula C7H12O B12095275 2-Propylcyclobutanone

2-Propylcyclobutanone

Cat. No.: B12095275
M. Wt: 112.17 g/mol
InChI Key: DUOYRZPCIKJHMH-UHFFFAOYSA-N
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Description

2-Propylcyclobutanone is an organic compound with the molecular formula C₇H₁₂O It is a four-membered cyclic ketone, specifically a cyclobutanone derivative, where a propyl group is attached to the second carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylcyclobutanone can be achieved through several methods. One common approach involves the alkylation of cyclobutanone with propyl halides in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propylcyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Propylcyclobutanone carboxylic acid.

    Reduction: 2-Propylcyclobutanol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

2-Propylcyclobutanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propylcyclobutanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The propyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclobutanone: A simpler four-membered cyclic ketone without the propyl group.

    Cyclopentanone: A five-membered cyclic ketone with similar reactivity.

    Cyclohexanone: A six-membered cyclic ketone with different steric properties.

Uniqueness: 2-Propylcyclobutanone is unique due to its four-membered ring structure combined with a propyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for studying ring strain and reactivity in cyclic ketones.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-propylcyclobutan-1-one

InChI

InChI=1S/C7H12O/c1-2-3-6-4-5-7(6)8/h6H,2-5H2,1H3

InChI Key

DUOYRZPCIKJHMH-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC1=O

Origin of Product

United States

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